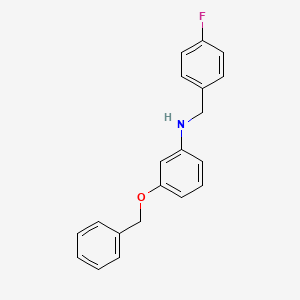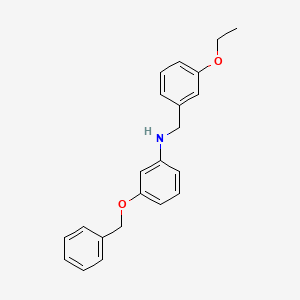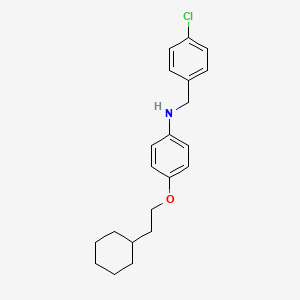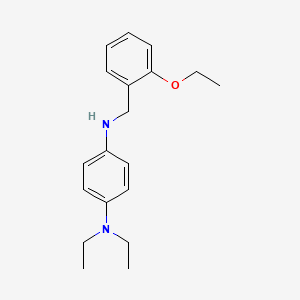![molecular formula C12H12N2S B1385736 4-[(Pyridin-2-ylsulfanyl)methyl]aniline CAS No. 497851-93-1](/img/structure/B1385736.png)
4-[(Pyridin-2-ylsulfanyl)methyl]aniline
概要
説明
科学的研究の応用
4-[(Pyridin-2-ylsulfanyl)methyl]aniline is used in various scientific research applications. It is used in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic molecules. It is also used as a tool for studying the mechanisms of organic reactions, as well as enzyme-catalyzed reactions. In addition, this compound can be used in the synthesis of a variety of organic compounds that are used in drug discovery and development.
作用機序
The mechanism of action of 4-[(Pyridin-2-ylsulfanyl)methyl]aniline is not fully understood. However, it is believed that the compound acts as an electron-donating group, which facilitates the formation of a covalent bond between the aniline and the pyridin-2-ylsulfanyl chloride. This covalent bond is then broken by the base, resulting in the formation of the this compound product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has some antioxidant properties, which may be beneficial in certain medical applications. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation.
実験室実験の利点と制限
One of the main advantages of using 4-[(Pyridin-2-ylsulfanyl)methyl]aniline in laboratory experiments is its stability. The compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, this compound is relatively non-toxic and can be handled safely in the laboratory. However, this compound does have some limitations. It is not very soluble in water, and it can react with other compounds in the presence of moisture or oxygen.
将来の方向性
There are several potential future directions for the use of 4-[(Pyridin-2-ylsulfanyl)methyl]aniline in scientific research. One potential application is in the development of new drugs. This compound could be used as a building block in the synthesis of new drugs or as a tool for studying the mechanisms of drug action. In addition, this compound could be used to study the mechanisms of enzyme-catalyzed reactions or to develop new catalysts for organic reactions. Finally, this compound could be used to study the biochemical and physiological effects of various compounds, as well as to develop new methods of drug delivery.
Safety and Hazards
特性
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHSUJQBWXRQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline](/img/structure/B1385653.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385656.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)
![N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline](/img/structure/B1385658.png)

![N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1385661.png)
![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)
![2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385664.png)
![Benzenamine, 4-[(3-fluorophenyl)methyl]-](/img/structure/B1385666.png)
![2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1385667.png)
![N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385670.png)


